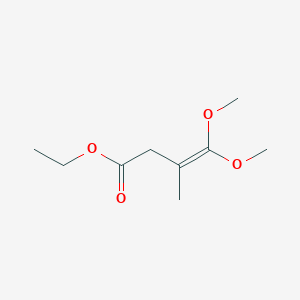

Ethyl 4,4-dimethoxy-3-methylbut-3-enoate

Description

Structure

3D Structure

Properties

CAS No. |

97149-53-6 |

|---|---|

Molecular Formula |

C9H16O4 |

Molecular Weight |

188.22 g/mol |

IUPAC Name |

ethyl 4,4-dimethoxy-3-methylbut-3-enoate |

InChI |

InChI=1S/C9H16O4/c1-5-13-8(10)6-7(2)9(11-3)12-4/h5-6H2,1-4H3 |

InChI Key |

SRQJQPBJGOEOTP-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC(=C(OC)OC)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Ethyl 4,4 Dimethoxy 3 Methylbut 3 Enoate and Its Derivatives

Stereoselective and Asymmetric Synthetic Pathways

The generation of specific stereoisomers is a critical challenge in organic synthesis. For derivatives of Ethyl 4,4-dimethoxy-3-methylbut-3-enoate that may contain chiral centers, or for controlling the geometry of the double bond, stereoselective and asymmetric methods are indispensable.

Enantioselective and Diastereoselective Control in Alkene and Acetal (B89532) Formation

The core structure of this compound features a tetrasubstituted alkene and a dimethyl acetal. Achieving stereocontrol in the formation of these functional groups is paramount for synthesizing enantioenriched or diastereomerically pure derivatives.

The synthesis can be retrosynthetically disconnected to a β-keto ester precursor. The stereochemistry of substituents can be established using diastereoselective aldol (B89426) reactions, where a chiral aldehyde or a metal enolate derived from a chiral auxiliary reacts to form two new contiguous stereocenters with high selectivity. wikipedia.orgwiley-vch.de For instance, the reaction of a silyl (B83357) ketene (B1206846) acetal with a chiral aldehyde, mediated by a Lewis acid like titanium tetrachloride, can proceed through a well-defined chair-like transition state to afford the aldol adduct with excellent diastereomeric ratios. wiley-vch.de Subsequent manipulation, including elimination, can yield the desired substituted butenoate framework.

Intramolecular aza-Michael reactions on precursor molecules containing both an enone and a carbamate (B1207046) have been shown to produce nitrogen-containing heterocycles with high diastereoselectivity, which can be controlled by the choice of an achiral catalyst. nih.gov This principle of catalyst-controlled diastereoselection can be extended to other intramolecular additions for the synthesis of complex cyclic precursors. nih.govbeilstein-journals.org The acetal moiety is typically formed from a ketone precursor. Therefore, enantioselective reduction of a prochiral ketone or an asymmetric alkylation alpha to the carbonyl group can establish a key stereocenter prior to acetalization.

Chiral Catalyst Development for Asymmetric Transformations

Asymmetric catalysis offers a powerful and atom-economical approach to generating chiral molecules. The development of novel chiral catalysts has enabled a wide range of transformations with high enantioselectivity. mdpi.com For the synthesis of chiral derivatives of this compound, several classes of catalysts are relevant.

Chiral organocatalysts, particularly those derived from Cinchona alkaloids, have been successfully employed in various asymmetric transformations, including Michael additions to α,β-unsaturated esters. researchgate.net These catalysts can create a specific chiral microenvironment that directs the approach of the nucleophile, leading to high enantioselectivities. researchgate.net Similarly, chiral salen-metal complexes are highly versatile and can catalyze a multitude of reactions with excellent stereoinduction. nih.gov

Helically chiral polymers have also emerged as promising ligands in asymmetric transition metal catalysis, offering benefits such as catalyst recyclability and potential cooperative effects. nih.gov Iridium-catalyzed asymmetric allylic alkylation of prochiral enolates represents a robust method for forming carbon-carbon bonds and creating vicinal stereogenic centers with high diastereo- and enantioselectivity. acs.org A hypothetical application could involve the asymmetric alkylation of a precursor to install a chiral side chain.

| Catalyst Type | Potential Application in Synthesis | Key Advantages |

| Cinchona Alkaloid Derivatives | Asymmetric Michael addition to an α,β-unsaturated precursor. | High enantioselectivity, availability from natural sources. researchgate.net |

| Chiral Salen-Metal Complexes | Enantioselective epoxidation or cyclopropanation of the alkene. | Tunable steric and electronic properties, broad utility. nih.gov |

| Iridium-Phosphine Complexes | Asymmetric allylic alkylation of a precursor enolate. | Formation of vicinal stereocenters with high control. acs.org |

| Helically Chiral Polymers | Ligands for various transition-metal catalyzed reactions. | Catalyst recyclability, potential for chiral amplification. nih.gov |

Chiral Auxiliary-Mediated Approaches to Enantioenriched Products

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgsigmaaldrich.com This strategy is highly reliable for producing enantiomerically pure compounds. sigmaaldrich.com

Oxazolidinones, often referred to as Evans auxiliaries, are widely used for stereoselective alkylation and aldol reactions. wikipedia.orgresearchgate.net A potential synthetic route could involve the acylation of a chiral oxazolidinone with a suitable acid chloride, followed by diastereoselective enolate formation and alkylation to introduce the methyl group or another substituent at the α-position. The rigid chelated transition state of the metal enolate directs the alkylating agent to one face, resulting in high diastereoselectivity. researchgate.net After the desired stereocenter is set, the auxiliary can be cleaved under mild conditions without racemization to yield the enantioenriched carboxylic acid, which can then be converted to the target ethyl ester. nih.govresearchgate.net

Another widely used auxiliary is camphorsultam, which can similarly control the stereochemistry of alkylations and Diels-Alder reactions on α,β-unsaturated systems. researchgate.net The choice of auxiliary and reaction conditions allows for the predictable synthesis of a desired stereoisomer.

Transition Metal-Catalyzed Coupling Strategies

Transition metal catalysis has revolutionized the formation of carbon-carbon and carbon-heteroatom bonds, providing efficient pathways to complex molecules. nih.gov Palladium and rhodium, in particular, are central to many modern synthetic strategies for constructing substituted alkenes with precise stereochemical control.

Cross-Coupling and Metathesis Reactions for Alkene Geometry Control

The tetrasubstituted nature of the alkene in this compound presents a significant synthetic challenge, particularly in controlling the E/Z geometry. Transition metal-catalyzed cross-coupling reactions are among the most powerful tools for the stereoselective synthesis of such alkenes. researchgate.netmdpi.com

A plausible strategy involves the use of a trisubstituted vinyl halide or vinyl triflate precursor. A palladium-catalyzed Suzuki coupling with an organoboron reagent or a Stille coupling with an organotin reagent could then be used to install the final substituent (e.g., the methyl group) with retention of the double bond geometry. researchgate.netorganic-chemistry.org The choice of catalyst, ligands, and reaction conditions is crucial for ensuring high yields and stereoselectivity. organic-chemistry.org

Olefin metathesis, typically catalyzed by ruthenium complexes, is another powerful method for forming carbon-carbon double bonds. researchgate.net While often used for ring-closing (RCM) or cross-metathesis (CM) reactions involving terminal alkenes, specialized substrates and catalysts can be employed for the synthesis of more substituted systems. researchgate.net A cross-metathesis reaction between a suitably substituted acrylate (B77674) and another olefin could potentially be used to construct the butenoate backbone. researchgate.net

| Reaction | Catalyst System (Example) | Application for Alkene Geometry Control |

| Suzuki Coupling | Pd(PPh₃)₄ / Base | Coupling of a vinyl boronate with a vinyl halide to form the C=C bond with defined stereochemistry. mdpi.com |

| Stille Coupling | Pd(dba)₂ / P(fur)₃ | Coupling of a vinyl stannane (B1208499) with a vinyl triflate, preserving the geometry of both partners. researchgate.net |

| Heck Reaction | Pd(OAc)₂ / Ligand | Arylation or vinylation of an acrylate precursor. researchgate.net |

| Cross-Metathesis | Grubbs or Hoveyda-Grubbs Ru Catalysts | Reaction of two simpler olefins to construct the substituted acrylate backbone. researchgate.net |

Palladium and Rhodium-Mediated Functionalizations and their Stereochemical Outcomes

Palladium and rhodium catalysts are also employed in a variety of other functionalization reactions that can be applied to the synthesis of complex butenoates. Palladium(II)-catalyzed C-H functionalization has emerged as a powerful technique for directly forming C-C or C-heteroatom bonds, avoiding the need for pre-functionalized starting materials. nih.govrsc.org This approach could potentially be used to directly install a substituent onto a simpler butenoate scaffold.

Many Pd(II)-catalyzed reactions proceed via a nucleopalladation mechanism, where a nucleophile adds to a palladium-coordinated alkene. nih.gov The stereochemical outcome of this step—either syn- or anti-addition relative to the palladium—can often be controlled by the choice of ligands and reaction additives, which in turn dictates the stereochemistry of the final product. nih.gov

Rhodium catalysts are well-known for their ability to mediate conjugate additions, cycloadditions, and reactions involving carbenoids. amanote.com A rhodium-catalyzed [4+3] cycloaddition between a vinyldiazoacetate and a diene, for example, can produce seven-membered rings with high regio- and diastereoselectivity. nih.gov While not a direct route to the target, such strategies are indicative of the power of rhodium catalysis to construct complex molecular frameworks that could serve as precursors.

Chemo- and Regioselective Functionalization of Precursors

The targeted synthesis of this compound hinges on the ability to control the reactivity of various functional groups within precursor molecules. Chemoselectivity (differentiating between similar functional groups) and regioselectivity (controlling the position of bond formation) are paramount for constructing the desired molecular architecture efficiently.

Emerging Methodologies in Green Chemistry for Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov This paradigm shift is influencing the development of new synthetic routes that are not only efficient but also environmentally conscious.

Solvent-Free and Environmentally Benign Reaction Conditions

A core principle of green chemistry is the reduction or elimination of solvents, which often account for the majority of waste in a chemical process. nih.gov When possible, solvent-free (neat) reactions are highly desirable. orgsyn.org For example, certain indium(III)-catalyzed additions of active methylene (B1212753) compounds to alkynes can be performed without a solvent, simplifying purification and reducing waste. orgsyn.org

Where solvents are necessary, the focus is on using environmentally benign alternatives to traditional volatile organic compounds (VOCs). Water is an ideal green solvent, and other alternatives include ionic liquids. nih.gov Another approach is the use of heterogeneous catalysts, such as bentonite (B74815) clay, which can facilitate reactions like the synthesis of N′-(2-oxoindolin-3-ylidene)benzohydrazide derivatives under solvent-free conditions. researchgate.net These catalysts can often be easily recovered by filtration and reused, further enhancing the sustainability of the process. Microwave-assisted synthesis is another technique that aligns with green chemistry principles, as it can significantly reduce reaction times and often allows for solvent-free conditions. cem.com

Applications of Flow Chemistry and Automated Synthesis

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a flask, offers significant advantages over traditional batch processing. This methodology allows for superior control over reaction parameters such as temperature, pressure, and mixing, leading to improved yields, selectivity, and safety, especially for highly exothermic or hazardous reactions.

The synthesis of this compound and its derivatives could be adapted to a flow process. For example, the formation of a reactive enolate intermediate could occur in one module, which would then be immediately mixed with an electrophile in a second module. This minimizes the lifetime of unstable intermediates and allows for conditions that may be difficult to achieve in a large batch reactor. The enhanced heat and mass transfer in microreactors can lead to cleaner reaction profiles and easier scale-up by "numbering-up" (running multiple reactors in parallel) rather than increasing the size of a single reactor.

Table 2: Comparison of Batch vs. Flow Synthesis for Enoate/Acetal Formation

| Feature | Batch Synthesis | Flow Synthesis |

|---|---|---|

| Heat Transfer | Poor, difficult to control in large volumes | Excellent, due to high surface-area-to-volume ratio |

| Safety | Higher risk with exothermic reactions or hazardous reagents | Inherently safer, small reaction volumes at any given time |

| Scalability | Complex, often requires re-optimization | Simpler, typically achieved by "numbering-up" or longer run time |

| Control | Limited control over mixing and temperature gradients | Precise control over stoichiometry, residence time, and temperature |

| Process | Sequential addition of reagents to a single vessel | Continuous stream through dedicated reaction zones |

| Reproducibility | Can vary between batches | Highly reproducible and consistent |

Automated synthesis platforms, often integrated with flow reactors, can further accelerate the discovery and optimization of reaction conditions. By systematically varying parameters like reagent concentration, temperature, and residence time, these systems can rapidly identify the optimal conditions for the synthesis of a target molecule, significantly reducing development time.

Elucidation of Reaction Mechanisms and Kinetics Involving Ethyl 4,4 Dimethoxy 3 Methylbut 3 Enoate

Mechanistic Studies of Pericyclic and Cycloaddition Reactions

The unique electronic and steric profile of Ethyl 4,4-dimethoxy-3-methylbut-3-enoate, characterized by an electron-rich ketene (B1206846) acetal (B89532) moiety conjugated with an electron-withdrawing ethyl ester group, suggests a rich and varied reactivity in pericyclic and cycloaddition reactions. While specific studies on this exact molecule are not extensively documented, its reactivity can be inferred from mechanistic studies of structurally similar compounds.

Diels-Alder Reactivity with Diverse Dienes

As a dienophile, this compound presents an interesting case for the Diels-Alder reaction. The electron-donating methoxy (B1213986) groups at the 4-position and the methyl group at the 3-position increase the electron density of the double bond, which might suggest a slower reaction in a normal-electron-demand Diels-Alder cycloaddition where the dienophile is typically electron-poor. However, the conjugating ester group does withdraw electron density, creating a polarized system.

The reactivity of this compound is expected to be significant in inverse-electron-demand Diels-Alder reactions, where it would react with electron-poor dienes. The high-lying Highest Occupied Molecular Orbital (HOMO) of the ketene acetal portion of the molecule would readily interact with the Low-lying Unoccupied Molecular Orbital (LUMO) of an electron-deficient diene.

The regioselectivity of the Diels-Alder reaction would be governed by both steric and electronic factors. The bulky dimethoxy and methyl groups at the 3- and 4-positions would direct the incoming diene to the less hindered face of the molecule. Electronically, the polarization of the double bond would lead to specific orientations of the diene to match the electronic distribution in the transition state.

Below is a hypothetical data table illustrating the expected outcomes of the Diels-Alder reaction with various dienes, based on general principles.

| Diene | Expected Reaction Type | Predicted Major Regioisomer | Anticipated Relative Rate |

| Cyclopentadiene | Normal-electron-demand | Endo adduct | Moderate |

| 1,2,4,5-Tetrazine | Inverse-electron-demand | Adduct followed by N2 elimination | Fast |

| 2,3-Dimethyl-1,3-butadiene | Normal-electron-demand | "para"-like adduct | Slow to Moderate |

| 1-Methoxy-1,3-butadiene | Normal-electron-demand | "ortho"-like adduct | Moderate |

[2+2] and [3+2] Cycloaddition Pathways (e.g., Paternò-Büchi, 1,3-Dipolar Cycloadditions)

The electron-rich nature of the double bond in this compound makes it a suitable candidate for various cycloaddition reactions beyond the Diels-Alder.

In the context of [2+2] cycloadditions , the Paternò-Büchi reaction, a photochemical cycloaddition of a carbonyl compound to an alkene, would be a plausible pathway. The electron-rich enol ether component would be expected to react readily with an excited state of a ketone or aldehyde to form an oxetane (B1205548). The regioselectivity of this reaction is often governed by the stability of the diradical intermediate formed upon initial bond formation.

1,3-Dipolar cycloadditions represent another important class of reactions for this substrate. The electron-rich double bond can act as a dipolarophile, reacting with a variety of 1,3-dipoles such as azides, nitrile oxides, and nitrones to form five-membered heterocyclic rings. The mechanism of these reactions is generally considered to be a concerted, pericyclic process. The regioselectivity is controlled by the frontier molecular orbital (FMO) interactions between the 1,3-dipole and the dipolarophile.

A summary of potential [2+2] and [3+2] cycloaddition reactions is presented below:

| Reaction Type | Reactant | Expected Product | Mechanistic Notes |

| Paternò-Büchi | Acetone (photochemical) | Oxetane | Via a triplet diradical intermediate. |

| 1,3-Dipolar Cycloaddition | Phenyl azide | Triazoline | Concerted [3+2] cycloaddition. |

| 1,3-Dipolar Cycloaddition | Benzonitrile oxide | Isoxazoline | FMO-controlled regioselectivity. |

Nucleophilic and Electrophilic Reactivity Profiles

Conjugate Addition Reactions (Michael Additions) to the α,β-Unsaturated System

The presence of the electron-withdrawing ethyl ester group renders the β-carbon (C3) of this compound electrophilic and susceptible to nucleophilic attack in a Michael (conjugate) addition. A wide range of soft nucleophiles, such as enamines, organocuprates, and thiols, are expected to add to the C3 position.

The general mechanism involves the attack of the nucleophile on the β-carbon, leading to the formation of a resonance-stabilized enolate intermediate. Subsequent protonation of this enolate yields the 1,4-adduct. The presence of the methyl group at C3 and the dimethoxy group at C4 will sterically influence the approach of the nucleophile.

Electrophilic Activation of the Enol Ether/Acetal Moiety and Subsequent Transformations

The ketene acetal functionality is highly susceptible to electrophilic attack. Protonation or reaction with a Lewis acid at the oxygen atom of one of the methoxy groups or at the α-carbon (C2) can activate the molecule towards various transformations.

Upon protonation, the resulting oxonium ion can be attacked by a nucleophile, leading to the cleavage of a C-O bond and the formation of a new product. Alternatively, electrophilic addition to the double bond can occur, generating a carbocationic intermediate stabilized by the adjacent oxygen atoms. This intermediate can then undergo further reactions, such as rearrangement or trapping by a nucleophile.

Kinetics of Acid-Catalyzed Hydrolysis and Transacetalization Reactions

The ketene acetal moiety of this compound is sensitive to acidic conditions, leading to hydrolysis or transacetalization.

Acid-Catalyzed Hydrolysis: In the presence of aqueous acid, the compound is expected to undergo hydrolysis. The reaction is initiated by the protonation of one of the methoxy groups, followed by the attack of water. Subsequent elimination of methanol (B129727) would lead to the formation of an enol ether, which would then tautomerize to the corresponding β-keto ester. The kinetics of this process would likely follow a pseudo-first-order rate law under conditions of excess water and constant acid concentration. The rate would be dependent on the acid concentration and the temperature.

Transacetalization: In the presence of an alcohol and an acid catalyst, this compound can undergo transacetalization. This reaction involves the exchange of the methoxy groups with the new alcohol. The mechanism is similar to that of hydrolysis, with the alcohol acting as the nucleophile instead of water. The kinetics of transacetalization would be influenced by the nature of the incoming alcohol (steric and electronic effects) and the strength of the acid catalyst.

Due to the lack of specific experimental data for this compound, a detailed kinetic analysis is not possible. However, the rates of these reactions are generally expected to be significant, reflecting the reactivity of the ketene acetal functional group.

Proton-Catalyzed Pathways and Equilibrium Studies

The reactivity of this compound is significantly influenced by the presence of proton catalysts. The core of its reactivity in acidic media lies in the ketene acetal functionality, which is susceptible to hydrolysis. The acid-catalyzed hydrolysis of ketene acetals is a well-established process that proceeds via rate-determining protonation of the olefinic bond. acs.org This initial protonation step is followed by the rapid addition of water to the resulting carbocationic intermediate.

The general mechanism for the acid-catalyzed hydrolysis can be outlined in the following steps:

Protonation: A proton (H⁺) from an acid catalyst adds to the β-carbon (C3) of the carbon-carbon double bond. This is typically the rate-determining step. The positive charge is stabilized by resonance involving the oxygen atoms of the methoxy groups.

Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the electrophilic carbocation intermediate (at C4).

Deprotonation and Elimination: Subsequent proton transfers and elimination of a methanol molecule lead to the formation of a hemiacetal intermediate.

Further Hydrolysis: The hemiacetal is then further hydrolyzed under acidic conditions, involving protonation of a methoxy group, elimination of a second methanol molecule, and final deprotonation to yield the corresponding β-keto ester. chemistrysteps.comorgoreview.com

The reaction is in equilibrium, and to drive it towards the hydrolysis products, a large excess of water is typically used. chemistrysteps.com Kinetic studies on related ketene acetals have demonstrated that the rate of hydrolysis is dependent on the concentration of the acid catalyst. General acid catalysis is often observed, where any species that can donate a proton can increase the reaction rate.

| Kinetic Parameter | Observation | Implication |

|---|---|---|

| Rate Law | First-order in ketene acetal and first-order in acid catalyst. | Consistent with a rate-determining proton transfer step (A-SE2 mechanism). |

| Solvent Isotope Effect (kH/kD) | Values are typically greater than 1 (e.g., ~5.5 for phenylketene acetals). | Supports the mechanism of rate-determining protonation of the double bond. |

| General Acid Catalysis | The reaction is catalyzed by various Brønsted acids, not just hydronium ions. | Indicates that the proton transfer from the general acid to the substrate occurs in the rate-limiting step. |

| Substituent Effects | Electron-donating groups on the double bond increase the reaction rate. | Stabilizes the carbocation intermediate formed after protonation. |

Lewis Acid-Mediated Transformations and Activation

Lewis acids play a crucial role in activating this compound, enhancing its electrophilicity and promoting a variety of chemical transformations. A Lewis acid can coordinate to one of the basic sites within the molecule, typically the oxygen atom of the carbonyl group or one of the methoxy groups. youtube.com This coordination withdraws electron density from the molecule, making it more susceptible to nucleophilic attack.

The primary modes of activation by Lewis acids include:

Carbonyl Activation: Coordination of a Lewis acid to the carbonyl oxygen increases the partial positive charge on the carbonyl carbon and, through conjugation, on the β-carbon (C3). This activation facilitates conjugate addition reactions.

Acetal Activation: A Lewis acid can also coordinate to one of the methoxy groups, facilitating its departure and generating a highly reactive oxocarbenium ion. This pathway can lead to substitution reactions at the C4 position.

This activation strategy is fundamental in many organic reactions. By coordinating to the electrophile, the Lewis acid lowers the activation energy for the subsequent reaction with a nucleophile. youtube.comillinois.edu In the context of rearrangement reactions, Lewis acids can significantly accelerate the rate of sigmatropic shifts, such as the Claisen rearrangement, sometimes allowing the reactions to proceed at much lower temperatures than thermally induced rearrangements. nih.gov

| Lewis Acid Catalyst | Potential Transformation | Mode of Activation |

|---|---|---|

| TiCl4, SnCl4 | Michael Addition | Coordination to the carbonyl oxygen, enhancing the electrophilicity of the β-carbon. |

| Zn(OTf)2, Sc(OTf)3 | Friedel-Crafts-type reactions | Activation of the double bond for reaction with aromatic nucleophiles. |

| In(OTf)3 | Addition of nucleophiles | Activation of enolate intermediates for addition to electrophiles. orgsyn.org |

| TiCl4, AlMe3 | acs.orgacs.org-Sigmatropic Rearrangements | Coordination to an oxygen atom, facilitating bond reorganization in the transition state. nih.gov |

Investigation of Rearrangement Processes

Sigmatropic Rearrangements and their Scope

Sigmatropic rearrangements are pericyclic reactions where a sigma bond migrates across a conjugated π-electron system in an intramolecular fashion. wikipedia.org These reactions are classified by an order term [i,j], which denotes the number of atoms in the migrating fragment (i) and the stationary fragment (j) over which the migration occurs. This compound, with its π-system, could potentially participate in or be a precursor to substrates for such rearrangements.

While the molecule itself does not possess the typical structure for a common sigmatropic rearrangement like a Cope or Claisen rearrangement, it can be chemically modified to create a suitable substrate. For example, allylation at the α-position (C2) could generate a 1,5-diene system, setting the stage for a acs.orgacs.org-sigmatropic Cope rearrangement. The scope of these reactions is vast, providing powerful methods for carbon-carbon bond formation and the construction of complex molecular architectures. These reactions are typically uncatalyzed and proceed under thermal conditions, although Lewis acid catalysis is also known to promote certain sigmatropic shifts. wikipedia.org

Claisen and Related Rearrangements in Functionalization Sequences

The Claisen rearrangement is a powerful and widely studied acs.orgacs.org-sigmatropic rearrangement that involves the conversion of an allyl vinyl ether to a γ,δ-unsaturated carbonyl compound. organic-chemistry.orgyoutube.com The ketene acetal moiety in this compound is a synthetic equivalent of the vinyl ether portion of a Claisen substrate. This makes it a valuable precursor in functionalization sequences involving Claisen-type rearrangements.

A key strategy involves the reaction of the ketene acetal with an allylic alcohol. Under acidic conditions, this can lead to the formation of a mixed ketene acetal which is an ideal substrate for a Johnson-Claisen rearrangement. Upon heating, this intermediate would rearrange to form a γ,δ-unsaturated ester with the concomitant formation of a new carbon-carbon bond.

Hypothetical Johnson-Claisen Rearrangement Sequence:

Transacetalization: Reaction of this compound with an allylic alcohol (e.g., allyl alcohol) in the presence of an acid catalyst. This results in the exchange of a methoxy group for an allyloxy group, forming the key rearrangement precursor.

acs.orgacs.org-Sigmatropic Rearrangement: Upon heating, the intermediate undergoes a concerted acs.orgacs.org-sigmatropic rearrangement through a chair-like transition state. organic-chemistry.org

Product Formation: The rearrangement yields a highly functionalized γ,δ-unsaturated ester.

This methodology is particularly useful for creating quaternary carbon centers with high stereocontrol. semanticscholar.org Variants like the Ireland-Claisen rearrangement, which involves the rearrangement of silyl (B83357) ketene acetals derived from allyl esters, further expand the synthetic utility of this transformation.

| Rearrangement Name | Key Substrate | Typical Product | Relevance to Target Compound |

|---|---|---|---|

| Johnson-Claisen | Mixed ketene acetal (from reaction with an allylic alcohol) | γ,δ-Unsaturated ester | Direct application by reacting the target compound with an allylic alcohol. |

| Eschenmoser-Claisen | Reaction of an allylic alcohol with an amide acetal | γ,δ-Unsaturated amide | Analogous reactivity could be explored with amide acetal derivatives. |

| Ireland-Claisen | Silyl ketene acetal of an allyl ester | γ,δ-Unsaturated carboxylic acid | The target compound could be transformed into a substrate for this variant. |

Advanced Spectroscopic and Computational Investigations for Structural and Mechanistic Insights

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. Advanced NMR methods provide detailed insights into the connectivity, spatial arrangement, and dynamic behavior of atoms within a molecule.

Application of 2D NMR Techniques (COSY, HSQC, HMBC, NOESY, ROESY) for Structural Elucidation

While specific 2D NMR data for Ethyl 4,4-dimethoxy-3-methylbut-3-enoate is not available, the application of these techniques would be crucial for its structural confirmation.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. For the target molecule, correlations would be expected between the ethyl group protons (CH₂ and CH₃) and potentially between the vinylic proton and the methyl group protons, depending on the magnitude of the coupling constant across the double bond.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would definitively assign the carbon signals for the methoxy (B1213986) groups, the ethyl group, the methyl group, and the carbons of the butenoate backbone to their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This would be instrumental in assembling the molecular skeleton. For instance, correlations from the methyl protons to the olefinic carbons (C3 and C4) and the carbonyl carbon (C1) would confirm the core structure. Protons of the methoxy groups would show correlations to the C4 carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space proximity of protons. They would be used to determine the stereochemistry around the double bond. For example, a NOE or ROE correlation between the methyl group protons and the vinylic proton would suggest a specific geometric isomer.

A hypothetical data table for the expected correlations is presented below.

| Proton Signal | Expected COSY Correlations | Expected HMBC Correlations |

| OCH₂CH₃ | OCH₂CH ₃ | C=O, OC H₂CH₃ |

| OCH₂CH ₃ | OC H₂CH₃ | OCH₂C H₃ |

| CH ₃ | Vinylic-H (if coupled) | C2, C4, C=O |

| Vinylic-H | CH ₃ (if coupled) | C2, C3, C=O |

| OCH ₃ | - | C4 |

Dynamic NMR Studies of Conformational Equilibria and Exchange Processes

Dynamic NMR (DNMR) studies would be necessary to investigate any conformational equilibria or dynamic processes, such as restricted rotation around single bonds. For this compound, variable temperature NMR experiments could reveal information about the rotation around the C2-C3 single bond and the C-O bonds of the ester and methoxy groups. However, without experimental data, any discussion remains speculative.

Advanced Chemical Shift Prediction and Analysis

In the absence of experimental data, computational methods are often employed to predict NMR chemical shifts. Software packages utilizing Density Functional Theory (DFT) can calculate the magnetic shielding tensors of each nucleus, which can then be converted into chemical shifts. These predicted spectra can aid in the initial assignment of a proposed structure and can be compared with experimental data once it becomes available. The accuracy of these predictions depends heavily on the level of theory and the basis set used in the calculations.

Mass Spectrometry for Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) would provide the accurate mass of the molecular ion of this compound. This allows for the determination of its elemental composition, which is a critical step in confirming the molecular formula. For C₉H₁₆O₄, the expected monoisotopic mass would be calculated and compared to the experimental value with a high degree of precision (typically to within a few parts per million).

| Molecular Formula | Calculated Monoisotopic Mass (Da) |

| C₉H₁₆O₄ | 188.1049 |

Tandem Mass Spectrometry (MS/MS) for Elucidating Fragmentation Mechanisms

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) and its subsequent fragmentation through collision-induced dissociation (CID). The analysis of the resulting fragment ions provides detailed structural information. For this compound, characteristic fragmentation pathways would be expected:

Loss of an ethoxy radical (•OCH₂CH₃): This would result in a fragment ion corresponding to the acylium ion [M - 45]⁺.

Loss of ethanol (B145695) (CH₃CH₂OH): A McLafferty rearrangement could potentially lead to the loss of ethanol.

Loss of a methoxy radical (•OCH₃): This would lead to a fragment ion at [M - 31]⁺.

Loss of formaldehyde (B43269) (CH₂O) from the dimethoxy acetal (B89532): This is a common fragmentation for acetals.

A table of potential major fragment ions is provided below.

| m/z | Possible Fragment Identity |

| [M-15]⁺ | [M - CH₃]⁺ |

| [M-31]⁺ | [M - OCH₃]⁺ |

| [M-45]⁺ | [M - OC₂H₅]⁺ |

| [M-59]⁺ | [M - COOC₂H₅]⁺ |

Without experimental MS/MS data, the precise fragmentation pathways and the relative abundances of the fragment ions for this compound cannot be definitively established.

Computational Chemistry for Mechanistic and Electronic Structure Analysis

Due to a lack of specific published research on the computational analysis of this compound, this section will outline the established theoretical frameworks and methodologies that would be applied to investigate its properties. The principles described are based on general computational chemistry practices and studies of structurally similar compounds.

Density Functional Theory (DFT) Calculations for Ground State Geometries and Energetics

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for determining the electronic structure of molecules. For this compound, DFT calculations would be employed to determine its most stable three-dimensional arrangement of atoms, known as the ground state geometry.

The process begins with proposing an initial structure of the molecule. This structure is then subjected to a geometry optimization algorithm, where the forces on each atom are calculated, and the atomic positions are iteratively adjusted to minimize the total electronic energy of the molecule. A true energy minimum is confirmed when all vibrational frequencies calculated for the optimized structure are real (positive).

Different combinations of exchange-correlation functionals (e.g., B3LYP, M06-2X) and basis sets (e.g., 6-31G*, cc-pVTZ) would be tested to ensure the reliability of the results. The choice of functional and basis set is crucial and is often benchmarked against experimental data for related molecules if available.

Once the optimized ground state geometry is obtained, various energetic properties can be calculated with high accuracy. These include the molecule's total electronic energy, enthalpy of formation, and Gibbs free energy. These values are fundamental for understanding the compound's stability and its potential role in chemical reactions.

Table 1: Hypothetical DFT Calculation Parameters for this compound

| Parameter | Description |

| Software | Gaussian, ORCA, etc. |

| Method | Density Functional Theory (DFT) |

| Functional | B3LYP, M06-2X, etc. |

| Basis Set | 6-311+G(d,p), etc. |

| Solvation Model | PCM, SMD (to simulate solvent effects) |

| Calculated Properties | Optimized Geometry (Bond lengths, angles, dihedrals), Electronic Energy, Vibrational Frequencies, Thermodynamic Properties (Enthalpy, Gibbs Free Energy) |

Transition State Localization and Reaction Pathway Mapping

To understand how this compound participates in chemical reactions, it is essential to map out the potential energy surface (PES) connecting reactants to products. A key feature of the PES is the transition state (TS), which represents the highest energy point along the minimum energy pathway of a reaction.

Locating the precise geometry of a transition state is a more complex computational task than finding a ground state minimum. Specialized algorithms, such as the synchronous transit-guided quasi-Newton (STQN) method or eigenvector-following methods, are used. A valid transition state structure is characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate (the path of the reaction).

Once a transition state is located, its energy can be used to calculate the activation energy (energy barrier) of the reaction. This is a critical parameter for determining the reaction rate. Furthermore, by following the reaction pathway downhill from the transition state in both forward and reverse directions using Intrinsic Reaction Coordinate (IRC) calculations, the entire reaction mechanism can be mapped, confirming that the located TS indeed connects the desired reactants and products. For a compound like this compound, this could be applied to study reactions such as electrophilic additions to the double bond or hydrolysis of the ester group.

Molecular Orbital Analysis (HOMO/LUMO) and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for predicting the reactivity of a molecule. The two most important orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO is the orbital that holds the most loosely bound electrons and is therefore most likely to donate electrons in a reaction with an electrophile. The LUMO is the lowest energy orbital that is empty and is the most likely to accept electrons from a nucleophile. The energy and shape of these orbitals provide significant clues about a molecule's chemical behavior.

For this compound, the location of the HOMO would likely be centered on the electron-rich carbon-carbon double bond, indicating that this is the primary site for electrophilic attack. The LUMO would likely be associated with the carbonyl group of the ester, suggesting it as the site for nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.

Table 2: Hypothetical Frontier Molecular Orbital Properties for this compound

| Property | Description | Predicted Location/Value |

| HOMO Energy | Energy of the highest occupied molecular orbital | A specific negative value (in eV or Hartrees) |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital | A specific, less negative or positive value |

| HOMO-LUMO Gap | Energy difference between LUMO and HOMO | A positive value, indicating reactivity |

| HOMO Localization | Region of the molecule where the HOMO is concentrated | Primarily on the C=C double bond |

| LUMO Localization | Region of the molecule where the LUMO is concentrated | Primarily on the C=O of the ester group |

Conformational Analysis and Intermolecular Interactions

Computational methods can be used to systematically explore the potential energy surface as a function of the rotation around key dihedral angles. This involves performing a series of constrained geometry optimizations at fixed dihedral angles to generate a potential energy profile. The minima on this profile correspond to stable conformers, while the maxima correspond to the rotational energy barriers.

For this compound, key rotations would include the C-C single bonds of the ethyl group, the C-O bonds of the methoxy groups, and the C-C bond connecting the ester to the double bond. The relative energies of the different conformers would be influenced by a combination of steric hindrance and electronic effects, such as hyperconjugation.

Furthermore, computational methods can be used to study intermolecular interactions. For example, the interaction of this compound with solvent molecules or other reactants can be modeled. This can provide insights into solvation effects and the initial steps of bimolecular reactions. Techniques like the Quantum Theory of Atoms in Molecules (QTAIM) or Natural Bond Orbital (NBO) analysis can be used to characterize the nature and strength of these interactions.

Strategic Applications of Ethyl 4,4 Dimethoxy 3 Methylbut 3 Enoate As a Versatile Synthon

As a Building Block for Complex Natural Product Synthesis

The strategic placement of reactive groups in Ethyl 4,4-dimethoxy-3-methylbut-3-enoate makes it an important precursor in the total synthesis of intricate natural products. Its carbon skeleton is a motif found in various biosynthetic pathways.

The versatility of this synthon is particularly evident in its application to form cyclic structures, which are the core of many biologically active molecules.

Heterocyclic Scaffolds: Closely related analogues of this compound are instrumental in synthesizing complex heterocyclic systems. For instance, the saturated analogue, ethyl 2-cyano-4,4-dimethoxybutanoate, is a key precursor for the 7H-pyrrolo[2,3-d]pyrimidine core, a scaffold found in numerous pharmaceutical agents. google.com The synthesis involves the reaction of the butanoate with formamidine (B1211174) acetate (B1210297) to construct the pyrimidine (B1678525) ring, yielding 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol. google.com Subsequent acid-catalyzed hydrolysis of the dimethyl acetal (B89532) unmasks the aldehyde, which triggers an intramolecular cyclization to form the fused pyrrole (B145914) ring. google.com This strategy highlights the utility of the 4,4-dimethoxyethyl moiety in building complex heterocyclic frameworks.

Furthermore, the reactivity of similar butenoate systems demonstrates broad potential. For example, ethyl (2E)-4-bromo-3-ethoxybut-2-enoate, an analogue with a different protecting group and a bromine handle, has been successfully employed as a synthon to prepare 1,4-benzoxazines and pyrrole-2-ones, further illustrating the utility of this class of compounds in heterocyclic chemistry. researchgate.net

Carbocyclic Scaffolds: The α,β-unsaturated nature of this compound makes its deprotected aldehyde form a potent dienophile for Diels-Alder reactions, a powerful tool for constructing carbocyclic rings. While direct studies on the target compound are limited, the reactivity of analogous α,β-unsaturated oxo-esters, such as methyl 2-oxobut-3-enoate, demonstrates this principle. dtu.dk This related compound readily participates in [4+2] cycloaddition reactions with various 1,3-dienes to form highly functionalized cyclohexene (B86901) derivatives in moderate to good yields. dtu.dk This reaction creates six-membered rings with controlled stereochemistry, a common feature in many terpenes and steroids. The reaction proceeds by oxidizing a precursor to the reactive enone, which is then trapped in situ by a diene. dtu.dk This one-pot procedure underscores the potential of the aldehyde derived from this compound to undergo similar transformations for the efficient synthesis of complex carbocycles.

| 1,3-Diene | Cyclohexene Product | Yield |

|---|---|---|

| 2,3-Dimethyl-1,3-butadiene | Methyl 2-(3,4-dimethylcyclohex-3-en-1-yl)-2-oxoacetate | 94% |

| 1,2-Bis(methylene)cyclohexane | Methyl 2-oxo-2-(1,2,3,4,5,8-hexahydronaphthalen-4a(6H)-yl)acetate | 75% |

| (E,E)-1,4-Diphenyl-1,3-butadiene | Methyl 2-(3,6-diphenylcyclohex-3-en-1-yl)-2-oxoacetate | 70% |

| 1,3-Cyclohexadiene | Methyl 2-(bicyclo[2.2.2]oct-5-en-2-yl)-2-oxoacetate | 65% |

Isoprenoid Motifs: The carbon backbone of this compound is closely related to key intermediates in the biosynthesis of isoprenoids. The corresponding aldehyde, 4,4-dimethoxy-3-methylbutanal, has been utilized as a starting material in the chemical synthesis of complex isoprenoids, such as the tetraterpene lycopene. nih.gov In this synthesis, the aldehyde undergoes a Wittig-Horner condensation to extend the carbon chain, a reaction that is repeated after deprotection of the acetal to build the characteristic polyene structure of the isoprenoid. nih.gov

The structure also mimics that of (E)-4-hydroxy-3-methylbut-2-enyl diphosphate (B83284) (HMBPP), a central intermediate in the methylerythritol phosphate (B84403) (MEP) pathway for isoprenoid biosynthesis found in bacteria and plants. nih.govresearchgate.net The use of stable chemical precursors like this compound provides a valuable route for the laboratory synthesis of these natural motifs.

Polyketide Motifs: Polyketides are another major class of natural products, characterized by repeating keto-methylene units. nih.govnih.gov While direct use of this compound in polyketide synthesis is not extensively documented, its structure offers potential as a non-canonical building block. The α,β-unsaturated system is susceptible to Michael addition reactions, allowing for the introduction of nucleophiles to build and functionalize polyketide-like chains. Following hydrolysis of the acetal, the resulting aldehyde and ester groups provide two distinct handles for further modification, such as reduction, oxidation, or condensation reactions, enabling its incorporation into complex, synthetically derived polyketide structures. syr.edu

Precursor for Advanced Organic Materials

The unique combination of a polymerizable double bond and a latent functional group makes this compound an attractive candidate as a precursor for specialized polymers and functional materials.

The α,β-unsaturated ester moiety of the molecule is analogous to common acrylate (B77674) and methacrylate (B99206) monomers, suggesting its capability to undergo radical polymerization. This transformation would produce a polymer with pendant 4,4-dimethoxy-3-methylpropyl groups along the carbon backbone. The key feature of such a polymer would be the presence of the acetal group, which can be chemically modified post-polymerization. Treatment of the polymer with acid would convert the pendant acetals into aldehyde groups, creating a highly reactive functional polymer. These aldehyde sites can then be used to form cross-links by reaction with diols or diamines, or to graft other molecules onto the polymer backbone, offering a pathway to advanced polymer networks and functionalized materials. While specific studies on this monomer are scarce, the polymerization of other functional methacrylates, such as those containing oxetane (B1205548) groups, is well-established and demonstrates the principle of creating polymers with reactive side-chains. researchgate.net

The reactivity of the acetal group makes this compound and its derivatives potentially useful in the formulation of coatings and films. A related compound, 4,4-dimethoxy-2-butanone, is noted as a precursor for components in environmentally friendly water-based coatings designed for electronic equipment, which require strong adhesion and high stability. google.com By analogy, this compound could be incorporated into a polymer resin for a coating formulation. After application of the coating, a curing process involving acid-catalyzed hydrolysis of the acetal groups would generate aldehyde functionalities. These aldehydes can react with other components in the formulation (e.g., polyols) to form a cross-linked network, enhancing the durability, chemical resistance, and adhesion of the resulting film.

Development of Novel Reagents and Ligands

The multiple functional groups of this compound provide a versatile platform for the synthesis of novel reagents and ligands for organic synthesis and catalysis. The compound can be systematically modified to introduce new functionalities.

Aldehyde Derivatization: Hydrolysis of the dimethyl acetal yields the corresponding aldehyde. This aldehyde can undergo a wide range of transformations, including reductive amination to produce amines, condensation with hydroxylamine (B1172632) to form oximes, or reaction with hydrazines to generate hydrazones.

Ester Modification: The ethyl ester can be hydrolyzed to a carboxylic acid, converted to an amide, or reduced to a primary alcohol.

Derivatization for Asymmetric Catalysis

The molecular structure of this compound is particularly well-suited for derivatization into chiral ligands for asymmetric catalysis. The presence of both an ester and an acetal group allows for selective transformations to introduce chirality and coordinating moieties. These modifications are crucial for creating a stereochemically defined environment around a metal center, which is essential for inducing enantioselectivity in chemical reactions.

A primary strategy for derivatization involves the transformation of the ester functionality. For instance, reduction of the ethyl ester to a primary alcohol provides a versatile handle for the introduction of phosphine (B1218219) groups, leading to the synthesis of P,O-type ligands. The resulting chiral phosphine-ether ligands can coordinate to transition metals such as rhodium and iridium to form catalysts for asymmetric hydrogenation and hydroformylation reactions. The methyl group on the alkene backbone can exert a significant steric influence on the catalytic pocket, thereby enhancing the enantioselectivity of the transformation.

Furthermore, the dimethyl acetal can be hydrolyzed under acidic conditions to unmask a ketone. This ketone can then serve as a prochiral center for asymmetric reduction to a chiral alcohol or as an anchor point for the introduction of nitrogen-based coordinating groups through reductive amination. This pathway leads to the formation of chiral amino alcohol or diamine ligands, which are highly effective in a variety of asymmetric catalytic processes, including transfer hydrogenation and the addition of organometallic reagents to carbonyl compounds. The ability to generate a diverse library of ligands from a single, readily accessible synthon underscores the strategic importance of this compound in the field of asymmetric catalysis.

| Ligand Type | Precursor Synthon | Key Derivatization Steps | Target Asymmetric Reactions |

| Chiral Phosphine-Ether Ligands | This compound | 1. Reduction of the ester to an alcohol. 2. Conversion of the alcohol to a leaving group. 3. Nucleophilic substitution with a chiral phosphine. | Asymmetric Hydrogenation, Asymmetric Hydroformylation |

| Chiral Amino Alcohol Ligands | This compound | 1. Hydrolysis of the dimethyl acetal to a ketone. 2. Asymmetric reductive amination. | Asymmetric Transfer Hydrogenation, Asymmetric Alkylation |

| Chiral Diol Ligands | This compound | 1. Hydrolysis of the dimethyl acetal to a ketone. 2. Asymmetric reduction to a secondary alcohol. 3. Reduction of the ester to a primary alcohol. | Asymmetric Epoxidation, Asymmetric Dihydroxylation |

Ligand Design for Organometallic and Main Group Chemistry

The utility of this compound as a synthon extends beyond asymmetric catalysis to the broader domains of organometallic and main group chemistry. The adaptable framework of the molecule allows for the design of a wide array of ligands with tunable steric and electronic properties, making it a valuable building block for stabilizing and activating a diverse range of metal and main group element centers.

In organometallic chemistry, ligands derived from this synthon can be tailored to modulate the reactivity of transition metal complexes. For example, the introduction of both hard (e.g., oxygen from the ester or ether functionalities) and soft (e.g., phosphorus or nitrogen introduced through derivatization) donor atoms can lead to the formation of hemilabile ligands. These ligands can reversibly coordinate to a metal center, creating a vacant site that is often crucial for catalytic activity. The ability to fine-tune the ligand backbone by modifying the substituents on the butenoate chain allows for precise control over the coordination sphere of the metal, influencing its catalytic performance in reactions such as cross-coupling and polymerization.

The principles of ligand design based on this compound are also applicable to main group chemistry. There is a growing interest in the development of ligands that can support reactive main group element species, enabling them to participate in catalytic transformations. The versatile coordination pockets that can be constructed from this synthon are capable of accommodating a variety of main group elements, including aluminum, boron, and silicon. For instance, multidentate ligands with precisely positioned oxygen and nitrogen donors can stabilize highly Lewis acidic main group centers, allowing for their application in areas such as ring-opening polymerization and Lewis acid catalysis. The modular nature of the derivatization process enables the systematic optimization of the ligand structure to achieve the desired reactivity and stability for the target main group element complex.

| Ligand Class | Target Element Type | Key Ligand Features | Potential Applications |

| P,O-Bidentate Ligands | Transition Metals (e.g., Palladium, Rhodium) | Hemilability, Tunable Steric Bulk | Cross-Coupling Reactions, Carbonylation |

| N,O,O-Tridentate Ligands | Main Group Elements (e.g., Aluminum, Zinc) | Strong Chelation, Defined Coordination Geometry | Ring-Opening Polymerization, Lewis Acid Catalysis |

| Macrocyclic Ligands | Alkali and Alkaline Earth Metals | High Stability Constants, Size Selectivity | Cation Sequestration, Phase-Transfer Catalysis |

Future Directions and Unexplored Avenues in the Research of Ethyl 4,4 Dimethoxy 3 Methylbut 3 Enoate

Integration with Advanced Automation and Artificial Intelligence in Synthesis

Retrosynthetic Planning: AI algorithms can analyze the structure of ethyl 4,4-dimethoxy-3-methylbut-3-enoate and propose novel and efficient synthetic pathways that may not be apparent through traditional analysis. synthiaonline.comresearchgate.net

Reaction Condition Optimization: Machine learning models can predict the optimal reaction conditions, such as temperature, pressure, catalyst, and solvent, to maximize the yield and purity of the desired product, thereby reducing experimental effort and resource consumption. mdpi.com

Automated Synthesis: Robotic platforms can perform the synthesis of this compound and its derivatives in a high-throughput manner, enabling the rapid generation of compound libraries for screening and further investigation. mdpi.com

The integration of AI and automation would not only enhance the efficiency of synthesizing this compound but also facilitate the exploration of its chemical space by enabling the creation of a diverse range of analogs with tailored properties.

Table 1: Potential Applications of AI in the Synthesis of this compound

| Application | Description | Potential Impact |

| Retrosynthetic Analysis | AI algorithms propose novel synthetic routes. synthiaonline.com | Discovery of more efficient and cost-effective synthesis methods. |

| Reaction Optimization | Machine learning models predict optimal reaction conditions. mdpi.com | Increased yield, purity, and reduced development time. |

| Automated High-Throughput Synthesis | Robotic platforms synthesize a large number of derivatives. mdpi.com | Rapid generation of compound libraries for drug discovery and materials science. |

| Predictive Modeling of Properties | AI predicts the physicochemical and biological properties of derivatives. | Focused synthesis of compounds with desired characteristics. |

Exploration of Bio-Catalytic and Enzyme-Mediated Transformations

The use of enzymes and whole-cell biocatalysts in organic synthesis offers significant advantages in terms of selectivity, sustainability, and mild reaction conditions. For this compound, the exploration of bio-catalytic and enzyme-mediated transformations represents a largely untapped area of research with considerable potential.

Enzymes such as reductases, lipases, and transaminases could be employed to perform highly stereoselective modifications on the this compound scaffold. For instance, the asymmetric reduction of a related compound, ethyl 4-chloro-3-oxobutanoate, has been successfully achieved using recombinant Escherichia coli strains, yielding a product with high optical purity. nih.govnih.gov A similar approach could be applied to derivatives of this compound to introduce chiral centers with high enantioselectivity.

The benefits of exploring biocatalysis for this compound include:

High Stereoselectivity: Enzymes can distinguish between enantiomers and prochiral centers, leading to the synthesis of optically pure compounds.

Mild Reaction Conditions: Biocatalytic reactions are typically carried out in aqueous media at ambient temperature and pressure, reducing energy consumption and the formation of byproducts.

Environmental Sustainability: The use of biodegradable enzymes and the avoidance of harsh chemical reagents contribute to a greener synthetic process.

Future research in this area could involve screening for novel enzymes with activity towards this compound and its derivatives, as well as the engineering of existing enzymes to enhance their catalytic efficiency and substrate scope.

Development of Novel Asymmetric Catalytic Systems for Unprecedented Reactivity

Asymmetric catalysis is a cornerstone of modern organic synthesis, enabling the production of chiral molecules with a high degree of stereocontrol. While the development of asymmetric catalytic systems for various transformations is an active area of research, their application to this compound remains to be fully explored.

The unique structural features of this compound, including the presence of a double bond and an ester group, make it an interesting substrate for a variety of asymmetric catalytic reactions. For example, the development of novel chiral catalysts could facilitate asymmetric [4+2] cycloaddition reactions, similar to what has been demonstrated with ethyl-2,3-butadienoate. nih.gov Such reactions would allow for the construction of complex cyclic structures with multiple stereocenters in a single step.

Potential areas for the development of novel asymmetric catalytic systems for this compound include:

Asymmetric Hydrogenation: The development of chiral catalysts for the asymmetric hydrogenation of the carbon-carbon double bond would provide access to chiral butanoates.

Asymmetric Conjugate Addition: The use of chiral catalysts to promote the addition of nucleophiles to the double bond would enable the synthesis of a wide range of functionalized chiral derivatives.

Asymmetric Cycloaddition Reactions: The design of new chiral Lewis acids or organocatalysts could facilitate novel cycloaddition reactions, leading to the formation of complex polycyclic systems. rsc.orgmdpi.com

The successful development of such catalytic systems would not only expand the synthetic utility of this compound but also contribute to the broader field of asymmetric catalysis.

Theoretical Predictions for Novel Reactivity Modes and Mechanistic Paradigms

Computational chemistry and theoretical studies have become indispensable tools for predicting the reactivity of molecules and elucidating reaction mechanisms. nih.gov In the context of this compound, theoretical predictions can guide experimental efforts by identifying novel reactivity modes and providing insights into the underlying mechanistic paradigms.

Density Functional Theory (DFT) calculations can be employed to:

Predict Reaction Pathways: By calculating the energy profiles of different reaction pathways, it is possible to predict the most likely course of a reaction and identify potential intermediates and transition states.

Elucidate Reaction Mechanisms: Theoretical studies can provide a detailed understanding of the electronic and steric factors that govern the outcome of a reaction, which is crucial for optimizing reaction conditions and designing new catalysts.

Explore Novel Reactivity: Computational methods can be used to explore the reactivity of this compound under unconventional conditions or with novel reagents, potentially leading to the discovery of unprecedented transformations.

For example, the study of Diels-Alder reactions involving related compounds has benefited from theoretical investigations to understand the stability and reactivity of the participating molecules. dtu.dk A similar approach could be applied to this compound to predict its behavior in various cycloaddition reactions and other transformations.

Table 2: Theoretical Approaches for Investigating this compound

| Theoretical Method | Application | Expected Outcome |

| Density Functional Theory (DFT) | Calculation of reaction energy profiles. | Prediction of favorable reaction pathways and product distributions. |

| Molecular Dynamics (MD) Simulations | Simulation of molecular motion and interactions. | Understanding of solvent effects and conformational preferences. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling of enzyme-catalyzed reactions. | Insights into the mechanism of biocatalytic transformations. |

Potential in Supramolecular Chemistry and Self-Assembly

The ability of molecules to spontaneously organize into well-defined, non-covalently bonded structures is the foundation of supramolecular chemistry and self-assembly. The structural characteristics of this compound, particularly the presence of polar functional groups and a flexible carbon chain, suggest that it could be a valuable building block in the construction of supramolecular architectures.

While direct research on the supramolecular chemistry of this compound is not yet available, its potential can be inferred from its molecular structure. The ester and dimethoxy groups can participate in hydrogen bonding and dipole-dipole interactions, which are key driving forces for self-assembly.

Future research in this area could focus on:

Crystal Engineering: Investigating the solid-state packing of this compound and its derivatives to understand the intermolecular interactions that govern their crystal structures.

Langmuir-Blodgett Films: Exploring the ability of amphiphilic derivatives of this compound to form ordered monolayers at the air-water interface.

Liquid Crystals: Designing and synthesizing derivatives of this compound with mesogenic properties that could lead to the formation of liquid crystalline phases.

The exploration of this compound in the context of supramolecular chemistry and self-assembly could lead to the development of new materials with interesting optical, electronic, or mechanical properties.

Q & A

Q. What are the established synthetic routes for Ethyl 4,4-dimethoxy-3-methylbut-3-enoate, and what are their comparative yields under varying conditions?

- Methodological Answer : The compound is typically synthesized via Claisen condensation or esterification of the corresponding carboxylic acid. For example:

Claisen Condensation : Reacting ethyl acetoacetate with methoxy-substituted aldehydes in the presence of a base (e.g., sodium ethoxide) under anhydrous conditions .

Esterification : Using 4,4-dimethoxy-3-methylbut-3-enoic acid with ethanol in acidic catalysis (e.g., H₂SO₄) under reflux.

- Optimization : Yields vary with temperature (60–80°C optimal), solvent polarity (THF or toluene preferred), and catalyst loading (5–10 mol%). Comparative studies suggest Claisen condensation achieves ~65–75% yield, while esterification may yield 50–60% due to competing side reactions .

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

- Methodological Answer :

- ¹H NMR : Focus on the methoxy groups (δ 3.2–3.4 ppm, singlet) and the α,β-unsaturated ester protons (δ 5.8–6.2 ppm, multiplet). The methyl group adjacent to the double bond appears at δ 1.8–2.0 ppm .

- IR Spectroscopy : Key peaks include C=O stretch (~1730 cm⁻¹) and C-O-C ester vibrations (~1250 cm⁻¹).

- Mass Spectrometry (MS) : The molecular ion peak ([M]⁺) at m/z 216 (calculated) and fragmentation patterns (e.g., loss of ethoxy group, m/z 171) confirm structural integrity .

Q. How does the compound’s stability profile vary across different storage conditions, and what decomposition products form under accelerated aging?

- Methodological Answer :

- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 6 months). Monitor via HPLC or GC-MS.

- Findings : Hydrolysis of the ester group dominates in acidic/basic conditions, yielding 4,4-dimethoxy-3-methylbut-3-enoic acid. Oxidation at the double bond forms epoxide derivatives under light exposure .

Advanced Research Questions

Q. What strategies optimize regioselectivity in derivatization reactions (e.g., epoxidation or Diels-Alder) while maintaining stereochemical integrity?

- Methodological Answer :

- Epoxidation : Use meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0°C to favor cis-epoxide formation. Stereochemical outcomes are confirmed via NOESY NMR .

- Diels-Alder : Employ electron-deficient dienophiles (e.g., maleic anhydride) with Lewis acid catalysts (e.g., ZnCl₂) to enhance regioselectivity. Computational modeling (DFT) predicts endo/exo preferences .

Q. How can researchers resolve contradictions between computational predictions (e.g., DFT) and experimental data regarding its reactivity in nucleophilic addition reactions?

- Methodological Answer :

- Case Study : Discrepancies in Michael addition kinetics (theoretical vs. experimental) may arise from solvent effects or transition-state stabilization. Validate using:

Microkinetic Modeling : Incorporate solvation parameters (e.g., PCM models) .

Isotopic Labeling : Track nucleophilic attack using ¹³C-labeled reagents to confirm mechanistic pathways .

Q. What advanced analytical workflows are recommended for detecting trace impurities (≤0.1%) in high-purity samples?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.